molecular formula C8H7ClF3NO4S2 B1521017 4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride CAS No. 1036475-80-5

4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride

Cat. No.: B1521017
CAS No.: 1036475-80-5
M. Wt: 337.7 g/mol
InChI Key: LEPFENCWGMWGBO-UHFFFAOYSA-N
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Description

4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride ( 1036475-80-5) is a fluorinated aromatic sulfonyl chloride of high value in scientific research. With the molecular formula C8H7ClF3NO4S2 and a molecular weight of 337.72 g/mol, this compound is characterized by its sulfamoyl and sulfonyl chloride functional groups on a benzene ring, the former being substituted with a 2,2,2-trifluoroethyl group . The sulfonyl chloride group is highly reactive and electrophilic, making this compound a crucial intermediate for introducing the sulfonamide moiety into target molecules through nucleophilic substitution reactions with amines and other nucleophiles . The presence of the trifluoroethyl group on the sulfamoyl nitrogen enhances the compound's electron-withdrawing properties, which can significantly influence its reactivity and the stability of resulting derivatives, as well as their pharmacokinetic profiles . Its primary research application is as a versatile building block in pharmaceutical development for the synthesis of novel biologically active molecules, particularly in the creation of enzyme inhibitors . The compound is also used in the synthesis of agrochemicals, such as pesticides and herbicides, where the trifluoroethyl group can contribute to increased efficacy and environmental stability, and in material science for the creation of specialty polymers . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2,2,2-trifluoroethylsulfamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO4S2/c9-18(14,15)6-1-3-7(4-2-6)19(16,17)13-5-8(10,11)12/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFENCWGMWGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036475-80-5
Record name 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride
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Biological Activity

4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride, with the CAS number 1036475-80-5, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by the presence of a trifluoroethyl group and a sulfonyl chloride moiety, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves the reaction of benzene sulfonyl chloride with a suitable sulfamoylating agent. The characterization of the compound can be accomplished using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.
  • Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups present in the compound.
  • Thin Layer Chromatography (TLC) : Assesses the purity and separation of synthesized products.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzene sulfonyl chloride have shown antibacterial and antifungal activities. The specific biological assays conducted include:

  • Disc Diffusion Method : Used to evaluate antibacterial efficacy against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration of the compound that inhibits microbial growth.

Table 1 summarizes the antimicrobial activity of related sulfonamide compounds:

Compound NameBacterial Strains TestedAntifungal ActivityMIC (µg/mL)
4-Methyl-benzenesulfonyl chlorideE. coli, S. aureusYes50
4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chlorideE. coli, S. aureusPendingTBD

Anti-inflammatory Properties

Sulfonamide derivatives are also known for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines. Research has indicated that these compounds can reduce inflammation in vitro and in vivo.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on synthesizing various sulfonamide derivatives from benzene sulfonyl chloride and evaluating their antibacterial activity against clinical isolates. The results showed that some derivatives had potent activity against resistant strains of bacteria .
  • Anti-inflammatory Study : Another study explored the anti-inflammatory effects of similar compounds in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls .

Comparison with Similar Compounds

Fluorinated Sulfonyl Chlorides

The compound shares structural similarities with other fluorinated benzene sulfonyl chlorides. A comparative analysis is provided below:

Compound Name Substituent(s) Yield (%) Physical State Key Applications/Notes Reference ID
4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride Trifluoroethylsulfamoyl N/A Discontinued Research intermediate
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride Trifluoroethoxy N/A N/A Chemical synthesis intermediate
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride 3-Fluorobenzyloxy 92 White solid ADAM-17 inhibitor synthesis
4-(3-Trifluoromethoxybenzyloxy)benzene-1-sulfonyl chloride 3-Trifluoromethoxybenzyloxy 86 White solid ADAM-17 inhibitor synthesis

Key Observations:

  • Substituent Effects : The trifluoroethylsulfamoyl group in the target compound introduces both steric bulk and strong electron-withdrawing effects, which may reduce nucleophilic reactivity compared to simpler ether-linked substituents like trifluoroethoxy .
  • Synthetic Utility : While derivatives like 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride exhibit high yields (92%) in synthesis, the target compound’s discontinued status (as per CymitQuimica data) limits its current availability for large-scale applications .

Sulfonylurea Herbicides

Although distinct in application, sulfonylurea herbicides share functional group similarities (sulfonyl bridges and fluorinated substituents):

Compound Name Substituent(s) on Triazine Ring Key Function Reference ID
Triflusulfuron methyl ester Dimethylamino, trifluoroethoxy Herbicide (cellulose biosynthesis inhibition)
Ethametsulfuron methyl ester Ethoxy, methylamino Herbicide
Metsulfuron methyl ester Methoxy, methyl Herbicide

Key Observations:

  • Fluorine Impact : The trifluoroethoxy group in triflusulfuron enhances herbicidal activity by increasing resistance to metabolic degradation, a property shared with the trifluoroethyl group in the target compound .
  • Electronic Effects : Sulfamoyl groups in herbicides act as leaving groups during activation, whereas the sulfonyl chloride in the target compound serves as a reactive site for further derivatization .

Fluorinated Drug Intermediates

Fluorinated sulfonyl chlorides are critical intermediates in drug discovery. For example, lan-soprazole synthesis () involves sulfonyl chloride intermediates, though non-fluorinated. The trifluoroethyl group in the target compound may improve pharmacokinetic properties (e.g., bioavailability) compared to non-fluorinated analogs due to reduced basicity and increased membrane permeability .

Preparation Methods

Nucleophilic Substitution of 4-Chlorobenzenesulfonyl Chloride with 2,2,2-Trifluoroethanol or Trifluoroethylamine

  • The synthesis often starts with 4-chlorobenzenesulfonyl chloride as the electrophilic substrate.
  • The nucleophile is either 2,2,2-trifluoroethanol or a 2,2,2-trifluoroethylamine derivative .
  • A base such as pyridine or triethylamine is used to scavenge the hydrochloric acid formed during the reaction.
  • The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide or sulfamoyl linkage.

Typical Reaction Conditions:

Parameter Details
Reactants 4-chlorobenzenesulfonyl chloride, 2,2,2-trifluoroethanol or trifluoroethylamine
Solvent Dichloromethane, tetrahydrofuran (THF), or similar aprotic solvents
Base Pyridine or triethylamine
Temperature 0°C to room temperature
Reaction Time 0.5 to several hours
Work-up Extraction, washing, drying over MgSO4, solvent evaporation

This method yields the desired 4-[(2,2,2-trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride with good purity and yield.

Industrial Scale Synthesis

  • Industrial production optimizes the above reaction for scale-up.
  • Use of continuous flow reactors and automated systems improves efficiency and reproducibility.
  • Reaction parameters such as temperature, solvent ratios, and base equivalents are finely tuned to maximize yield and minimize by-products.
  • Purification typically involves crystallization or column chromatography depending on the scale.

Alternative Synthetic Routes

  • Some patents describe multi-step syntheses involving halogenation, reduction, diazotization, and Grignard reactions to introduce fluorinated substituents on benzene rings, followed by sulfonyl chloride formation.
  • Etherification of fluorinated phenyl alkyl sulfides with 2,2,2-trifluoroethanol under alkaline conditions followed by chlorination is another route that can be adapted for related compounds.
  • These methods, while more complex, offer routes to structurally related sulfonyl chlorides with fluorinated substituents.

Research Findings and Data Summary

Aspect Details
Molecular Weight ~258.65 g/mol
CAS Number 883146-03-0
Reaction Type Nucleophilic substitution on sulfonyl chloride
Key Reagents 4-chlorobenzenesulfonyl chloride, 2,2,2-trifluoroethanol or trifluoroethylamine
Bases Used Pyridine, triethylamine
Solvents Dichloromethane, tetrahydrofuran
Temperature Range 0°C to room temperature
Typical Yield High yields reported (often >75%)
Purification Methods Extraction, drying, solvent removal, crystallization, chromatography
Industrial Adaptation Continuous flow reactors, automated process control for scale-up
Advantages Mild conditions, relatively short synthesis route, high purity and yield

Practical Notes on Preparation

  • The sulfonyl chloride group is moisture sensitive; reactions and storage should be under anhydrous conditions.
  • Use of excess base helps neutralize HCl formed and drives the reaction forward.
  • Temperature control is critical to avoid side reactions or decomposition.
  • The trifluoroethyl group enhances the compound’s stability, which is beneficial during purification and storage.

Q & A

Basic: What are the recommended synthetic routes for 4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride?

Answer:
A common approach involves sequential functionalization of a benzene core. First, introduce the sulfamoyl group via reaction of 4-aminobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine under anhydrous conditions. Subsequent chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at controlled temperatures (0–5°C) ensures high purity. Intermediate purification via silica gel chromatography or recrystallization is critical. Yield optimization requires stoichiometric control of reagents and inert atmospheres to prevent hydrolysis .

Advanced: How can researchers optimize the yield of sulfonyl chloride derivatives when introducing trifluoroethyl groups?

Answer:
Yields are sensitive to steric and electronic effects. For trifluoroethyl groups, use excess trifluoroethylamine (1.5–2.0 equivalents) to drive sulfamoylation. Employ coupling agents like HATU or DCC to activate intermediates. Low-temperature chlorination (−10°C) minimizes side reactions. Evidence from analogous syntheses shows yields ranging from 68% to 98% depending on substituent bulk and reaction time .

Basic: What spectroscopic techniques are critical for characterizing sulfonyl chloride derivatives?

Answer:
1H-NMR (in CDCl₃) confirms sulfamoyl and aryl proton environments (δ 7.5–8.5 ppm for aromatic protons). FTIR identifies S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography may resolve ambiguous structures, as seen in biphenyl sulfonyl chloride derivatives .

Advanced: How should contradictory reactivity data between sulfonyl chloride derivatives be resolved?

Answer:
Contradictions (e.g., variable hydrolysis rates) can arise from solvent polarity or trace moisture. Conduct kinetic studies under standardized conditions (e.g., DMF vs. THF). Computational modeling (DFT) evaluates transition states and solvent effects. For example, trifluoroethyl’s electron-withdrawing nature accelerates nucleophilic substitution compared to methyl analogs .

Basic: What safety precautions are essential when handling sulfonyl chlorides like this compound?

Answer:
Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to corrosive risks (Category 1B). Store under argon at 2–8°C to prevent moisture-induced degradation. Emergency protocols include immediate flushing with water (15+ minutes for eye exposure) and avoiding induced vomiting if ingested .

Advanced: What strategies are effective in designing sulfonamide derivatives for enzyme inhibition studies?

Answer:
Couple the sulfonyl chloride with amines (e.g., primary/secondary amines, heterocycles) in dichloromethane at room temperature. Screen derivatives via fluorescence-based enzyme assays (e.g., carbonic anhydrase inhibition). Structure-activity relationships (SAR) guided by X-ray co-crystallography can identify key interactions, such as hydrogen bonding with trifluoroethyl groups .

Basic: What are the common side reactions encountered during sulfamoyl group introduction, and how are they mitigated?

Answer:
Hydrolysis of sulfonyl chloride intermediates is a major issue. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. Competing sulfonation at undesired positions is minimized by directing groups (e.g., nitro or methoxy). Quenching unreacted chlorinating agents with ice-cold methanol prevents over-reaction .

Advanced: How can computational chemistry aid in predicting sulfonyl chloride reactivity in nucleophilic substitution?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies for SN2 mechanisms. Solvent effects (PCM models) explain rate variations in polar vs. non-polar media. Compare computed Mulliken charges on sulfur with experimental Hammett constants to validate trends .

Basic: What are the stability considerations for storing sulfonyl chlorides, and how do substituents like trifluoroethyl affect shelf life?

Answer:
Store in amber glass under argon at −20°C. Trifluoroethyl’s electron-withdrawing nature enhances stability by reducing electrophilicity. Shelf life exceeds 12 months when protected from humidity. Regular FTIR checks detect hydrolysis (appearance of S-OH stretches at ~3400 cm⁻¹) .

Advanced: How do steric and electronic effects of substituents influence sulfonyl chloride reactivity in cross-coupling reactions?

Answer:
Electron-withdrawing groups (e.g., trifluoroethyl) increase electrophilicity, accelerating reactions with nucleophiles like amines. Steric hindrance from bulky substituents (e.g., biphenyl) reduces accessibility, requiring longer reaction times or elevated temperatures. Kinetic studies on biphenyl analogs show a 40% yield drop when ortho-substituents are present .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride

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